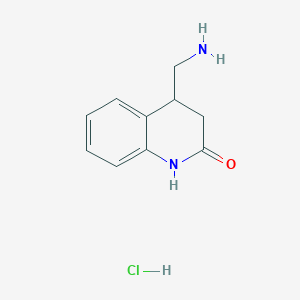
N-(3-(1H-pyrrol-1-yl)propyl)-2-((4-fluorophenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1H-pyrrol-1-yl)propyl)-2-((4-fluorophenyl)thio)acetamide, commonly known as FP-PA or FAPA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit promising biological activity, making it a valuable tool for investigating the mechanisms of various biological processes.
Scientific Research Applications
Antimicrobial Agents
Compounds containing the imidazole moiety, such as our compound of interest, have been extensively studied for their antimicrobial properties. The presence of the 1H-pyrrol-1-yl group may contribute to the compound’s ability to act against various bacterial and fungal pathogens. Research has shown that imidazole derivatives can be effective against a broad spectrum of microorganisms, including those resistant to traditional antibiotics .
Anticancer Therapeutics
The structural features of this compound suggest potential utility in anticancer research. The fluorophenyl group, in particular, is a common feature in many chemotherapeutic agents. The compound’s ability to interact with cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest, could be a focus of oncological studies .
Anti-Inflammatory Applications
Imidazole derivatives have been reported to exhibit anti-inflammatory activities. The compound’s structure could be modified to optimize its interaction with biological targets involved in inflammation, such as cyclooxygenase enzymes or cytokines. This application could lead to the development of new anti-inflammatory medications .
Neurological Disorder Treatments
The compound’s pyrrol and imidazole rings may mimic the structure of neurotransmitters or interact with neural receptors, suggesting a potential application in treating neurological disorders. Research could explore its use as a modulator of neural activity in conditions like epilepsy or Parkinson’s disease .
Agricultural Chemicals
Imidazole derivatives have been utilized in the synthesis of agricultural chemicals, particularly as fungicides and insecticides. The compound’s potential insecticidal activities could be investigated, targeting specific pests that affect crops. This application could lead to the development of new, more effective agricultural treatments .
Drug Discovery and Development
The compound’s unique structure makes it a valuable synthon in drug discovery. Its ability to form stable and biologically active derivatives could be exploited in the synthesis of novel drugs with improved pharmacokinetic and pharmacodynamic properties. The compound could serve as a starting point for the development of a wide range of therapeutic agents .
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(3-pyrrol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c16-13-4-6-14(7-5-13)20-12-15(19)17-8-3-11-18-9-1-2-10-18/h1-2,4-7,9-10H,3,8,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAVXBPVLAHTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



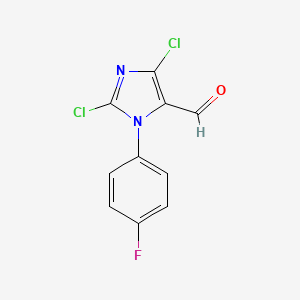
![2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2748812.png)

![(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2748816.png)
![3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2748818.png)
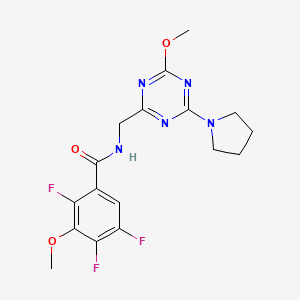
![4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol](/img/structure/B2748820.png)
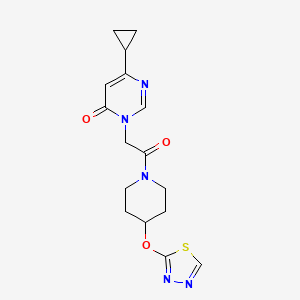
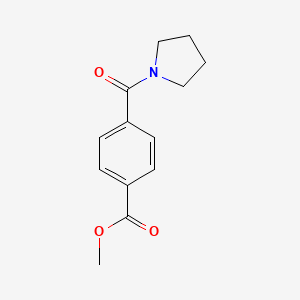
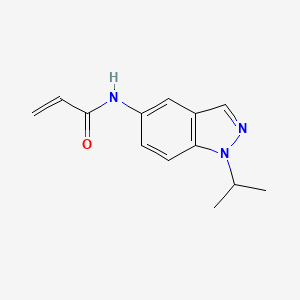
![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2748827.png)
